4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
Description
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a pyrimidine derivative featuring a phenoxy group at position 6, a methyl group at position 2, and a piperazine ring sulfonylated with a 4-chlorophenyl group at position 3. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, describes a method where a pyrimidine-piperazine intermediate is reacted with sulfonyl chlorides under reflux conditions, yielding sulfonamide derivatives .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-16-23-20(15-21(24-16)29-18-5-3-2-4-6-18)25-11-13-26(14-12-25)30(27,28)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETDKWMIBPZYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-phenoxypyrimidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Pharmacological Properties
- Antidepressant Activity : Research has indicated that compounds with similar piperazine structures exhibit significant antidepressant effects. The piperazine moiety is known for its interaction with neurotransmitter receptors, which could be a pathway for developing new antidepressant medications .
- Antimicrobial Activity : The sulfonamide functionality in the compound has been linked to antibacterial properties. Studies have shown that derivatives containing sulfonamides can inhibit bacterial growth and are effective against various strains .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively. In vitro studies have demonstrated promising results in enzyme inhibition, suggesting potential therapeutic applications .
- Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various piperazine derivatives, including those similar to 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine). The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as novel antimicrobial agents .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| Compound C | Pseudomonas aeruginosa | 64 |
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of piperazine derivatives showed that certain compounds could effectively inhibit acetylcholinesterase activity. This finding supports the potential use of these compounds in treating neurodegenerative diseases such as Alzheimer's disease.
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.5 |
| Compound E | Urease | 1.2 |
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines ()
Compounds like 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine replace the pyrimidine core with a thienopyrimidine system. This modification introduces a sulfur atom into the aromatic ring, altering electronic properties and steric bulk. Thienopyrimidines are often associated with enhanced kinase inhibitory activity due to improved π-π stacking interactions in ATP-binding pockets .
Dihydropyrimidines ()
Dihydropyrimidine derivatives, such as 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone, feature a partially saturated pyrimidine ring.
Substituent Variations
Sulfonyl vs. Sulfanyl Groups
The target compound’s sulfonyl piperazine group (─SO₂─) contrasts with sulfanyl (─S─) substituents in analogs like 4-chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (). Sulfonyl groups are more polar and electron-withdrawing, enhancing solubility and hydrogen-bonding capacity, whereas sulfanyl groups increase lipophilicity .
Halogenated Aromatic Groups
- 4-Chlorophenyl (target compound): Chlorine’s moderate electronegativity and lipophilicity balance target binding and membrane permeability.
- 4-Fluorophenyl (): Fluorine’s smaller size and higher electronegativity may improve binding precision in sterically constrained pockets .
Piperazine vs. Piperidine Linkers
Compounds such as 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine () replace piperazine with piperidine.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a compound of interest due to its structural complexity and potential pharmacological applications. The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. This article delves into the biological activity of this compound, examining its pharmacological profile, synthesis, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C21H21ClN4O3S, with a molecular weight of 444.93 g/mol. The structure includes:
- A pyrimidine core ,
- A sulfonamide group ,
- A chlorophenyl substituent ,
- A piperazine ring .
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfonamide group is known for its enzyme-inhibitory properties, particularly against acetylcholinesterase (AChE) and urease . This can be crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
- Antioxidant Properties : Some derivatives related to this compound have demonstrated antioxidant activity without cytotoxic effects, indicating potential for therapeutic use in oxidative stress-related diseases .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring followed by the introduction of the sulfonamide and phenoxy groups. The synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : Starting from appropriate piperazine precursors.
- Sulfonation : Introducing the chlorophenylsulfonyl group.
- Pyrimidine Formation : Condensing with suitable pyrimidine precursors.
- Final Modifications : Adjusting substituents to achieve the desired biological activity.
Case Studies and Research Findings
Recent studies have focused on the biological interactions and potential therapeutic applications of this compound:
- Antimicrobial Studies : Research indicates that derivatives with similar structural features exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . For instance, compounds bearing the sulfonamide functionality were evaluated for their efficacy against various pathogens.
- Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibited AChE with IC50 values indicating strong binding affinity . This suggests potential applications in neurodegenerative disease treatment.
- Docking Studies : Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target enzymes/proteins, providing insights into its pharmacodynamics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Chlorophenyl attached to piperazine | Antidepressant effects |
| 2-Methylpyrimidine Derivatives | Variants of pyrimidine | Antimicrobial activity |
| Sulfonamide Derivatives | Sulfonamide functionality | Antibacterial properties |
| Piperazine-based Antipsychotics | Piperazine linked to aromatic systems | Neuroleptic effects |
The unique combination of functional groups in this compound may enhance its solubility and biological activity compared to these compounds.
Q & A
Q. What are the key considerations for synthesizing 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. A common approach involves coupling a piperazine derivative with a substituted pyrimidine core. Critical parameters include:
- Reagent selection : Use of 4-chlorobenzenesulfonyl chloride for sulfonylation and pyrimidine intermediates with methyl and phenoxy groups .
- Reaction optimization : Catalysts (e.g., triethylamine for deprotonation) and controlled temperatures (60–80°C) improve yield .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. How is the structural integrity of this compound validated?
Advanced spectroscopic and chromatographic methods are essential:
- NMR : - and -NMR confirm substituent positions on the pyrimidine and piperazine rings .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and stereochemistry, as seen in analogous pyrimidine derivatives .
Q. What are the primary applications in medicinal chemistry research?
The compound’s sulfonyl and piperazine groups suggest potential as a kinase inhibitor or receptor modulator. Key applications include:
- Enzyme inhibition assays : Testing against tyrosine kinases or phosphodiesterases .
- Structure-activity relationship (SAR) studies : Modifying the phenoxy or chlorophenyl groups to enhance potency .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields across studies?
Discrepancies in yields (e.g., 40% vs. 70% for sulfonylation) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor sulfonylation but may hydrolyze intermediates .
- Catalyst loading : Excess base (e.g., triethylamine) can deactivate electrophilic intermediates .
- Validation : Replicating conditions with inline monitoring (e.g., HPLC) ensures reproducibility .
Q. What experimental designs are recommended for studying its metabolic stability?
To assess metabolic pathways:
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites .
- LC-MS/MS : Quantify parent compound depletion and detect hydroxylated or demethylated products .
- CYP450 inhibition assays : Determine if the compound inhibits CYP3A4 or CYP2D6, which affect drug-drug interactions .
Q. How do structural modifications impact biological activity?
Case studies of analogous compounds reveal:
- Piperazine substitution : Replacing the sulfonyl group with carbonyl reduces kinase affinity but improves solubility .
- Phenoxy group optimization : Fluorination at the para position enhances blood-brain barrier penetration in neuroactive analogs .
- Data-driven SAR : Machine learning models (e.g., QSAR) predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key hurdles include:
- Intermediate stability : Sulfonylated intermediates may degrade under prolonged heating; lyophilization improves storage .
- Cost-effective purification : Switching from column chromatography to crystallization reduces solvent waste .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm for DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
